Scutebarbatine A: A Technical Guide to its Physical, Chemical, and Biological Properties
Scutebarbatine A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine A is a neo-clerodane diterpenoid alkaloid isolated from the herb Scutellaria barbata D. Don.[1] This plant has a history of use in traditional medicine for treating inflammation and tumors.[2] Scutebarbatine A has emerged as a compound of significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and lung cancer.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of Scutebarbatine A, detailed experimental protocols for assessing its biological activity, and visualizations of the key signaling pathways it modulates.
Physical and Chemical Properties
Scutebarbatine A is a complex molecule with the chemical formula C32H34N2O7.[1] It is typically isolated as a white to off-white powder.[3] While a precise melting point has not been documented in the available literature, its solubility has been determined to be ≥ 1.25 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline.[3] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]
Table 1: Physical and Chemical Properties of Scutebarbatine A
| Property | Value | Source(s) |
| Molecular Formula | C32H34N2O7 | [1] |
| Molecular Weight | 558.6 g/mol | [1] |
| CAS Number | 176520-13-1 | [1] |
| Appearance | White to off-white powder | [3] |
| Solubility | ≥ 1.25 mg/mL (in a mixture of DMSO, PEG300, Tween-80, and saline) | [3] |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] | |
| Predicted Boiling Point | 742.1 ± 60.0 °C | [5] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 13.04 ± 0.70 | [5] |
Spectral Data:
Detailed experimental spectral data for Scutebarbatine A is limited in publicly available resources. However, data for structurally related compounds and extracts from Scutellaria barbata provide some insights.
-
Infrared (IR) Spectroscopy: Similarly, specific IR spectra for Scutebarbatine A are not available. However, the IR spectrum of the related compound Scutebarbatine F2 shows characteristic peaks at 3527 cm⁻¹ (hydroxyl), 2990 cm⁻¹ (C-H stretch), 1783 cm⁻¹, and 1717 cm⁻¹ (carbonyl).[6]
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UV-Vis Spectroscopy: The UV-Vis spectra of extracts from Scutellaria barbata show absorption bands in the range of 200-400 nm, which is characteristic of flavonoids and other aromatic compounds present in the plant.[7][8] The specific UV-Vis spectrum for isolated Scutebarbatine A is not detailed in the reviewed literature.
Biological Activity and Signaling Pathways
Scutebarbatine A exhibits significant anti-tumor activity, primarily through the induction of apoptosis in cancer cells.[2][9] Its mechanisms of action involve the activation of the Mitogen-Activated Protein Kinase (MAPK) and Endoplasmic Reticulum (ER) stress signaling pathways.[3][10]
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Scutebarbatine A has been shown to modulate this pathway in breast cancer cells, leading to apoptosis.[10] The key components of this pathway affected by Scutebarbatine A are illustrated below.
Endoplasmic Reticulum (ER) Stress Signaling Pathway
ER stress occurs when unfolded or misfolded proteins accumulate in the endoplasmic reticulum. Prolonged ER stress can trigger apoptosis. Scutebarbatine A induces ER stress in hepatocellular carcinoma cells, contributing to its cytotoxic effects.[3] This process involves the activation of key sensor proteins and downstream effectors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of Scutebarbatine A.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of Scutebarbatine A on cancer cell lines such as A549 human lung carcinoma cells.[11][12]
Materials:
-
A549 cells
-
Scutebarbatine A
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[12]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[12]
-
Prepare serial dilutions of Scutebarbatine A in complete DMEM.
-
Remove the medium from the wells and add 100 µL of the different concentrations of Scutebarbatine A. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the control.
Apoptosis Detection (Hoechst 33258 Staining)
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[16][17]
Materials:
-
Cancer cells (e.g., A549) cultured on coverslips in 6-well plates
-
Scutebarbatine A
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
4% Paraformaldehyde in PBS
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in 6-well plates and allow them to adhere and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of Scutebarbatine A for a specified duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[17]
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33258 solution for 10-30 minutes at room temperature in the dark.[16][17]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.[17]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation levels of proteins involved in the MAPK and ER stress pathways.[18][19][20]
Materials:
-
Cancer cells treated with Scutebarbatine A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Scutebarbatine A is a promising natural product with potent anti-tumor activities. Its ability to induce apoptosis through the modulation of the MAPK and ER stress signaling pathways makes it a valuable candidate for further investigation in cancer therapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectral characteristics, determine its precise melting point, and expand upon its mechanisms of action in a wider range of cancer models.
References
- 1. Scutebarbatine A | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scutebarbatine K | CAS:960302-86-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Scutebarbatine A | 176520-13-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [UV-Vis spectroscopic characterization of active components from Scutellaria baicalensis georgi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
- 10. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
